3-Methyl-4-(propane-1-sulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(propylsulfonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-6-17(15,16)12-10-5-4-9(11(13)14)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVZCAKZVEZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 3-Methyl-4-(propane-1-sulfonamido)benzoic Acid Scaffold
The synthesis of this compound is a multi-step process that relies on established organic chemistry reactions. A logical and efficient synthetic pathway commences with a readily available substituted benzoic acid derivative, which is then functionalized to introduce the key sulfonamide moiety.
Direct and Indirect Synthetic Routes to Sulfonamide Formation
The cornerstone of this synthesis is the formation of the sulfonamide bond. The most common and direct method for this transformation is the reaction of an amine with a sulfonyl chloride in the presence of a base. nih.govcbijournal.comwikipedia.org This reaction is widely employed due to its efficiency and the commercial availability of a vast array of sulfonyl chlorides.
A plausible synthetic route for this compound begins with 3-Methyl-4-nitrobenzoic acid. The initial step involves the reduction of the nitro group to an amine, yielding 4-Amino-3-methylbenzoic acid. chemicalbook.comgoogle.com This intermediate is pivotal as it contains the necessary amino group for the subsequent sulfonylation reaction. The reduction can be effectively carried out using various methods, with catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) being a common and high-yielding approach. chemicalbook.com
Once 4-Amino-3-methylbenzoic acid is obtained, it is reacted with propane-1-sulfonyl chloride to form the desired sulfonamide linkage. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.com
Table 1: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-Methyl-4-nitrobenzoic acid | H₂, Pd/C, Methanol | 4-Amino-3-methylbenzoic acid |
Introduction of the Propane-1-sulfonyl Group
The introduction of the propane-1-sulfonyl group is accomplished using propane-1-sulfonyl chloride as the key reagent. chemicalbook.com Propane-1-sulfonyl chloride is a reactive chemical that readily undergoes nucleophilic attack by the amino group of 4-Amino-3-methylbenzoic acid. The synthesis of propane-1-sulfonyl chloride itself can be achieved through various methods, including the chlorination of propane-1-sulfonic acid. chemicalbook.com
The reaction between the amine and the sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable sulfonamide bond.
Regioselective Functionalization of the Benzoic Acid Ring
The regioselectivity of the synthesis is primarily controlled by the starting material, 3-Methyl-4-nitrobenzoic acid. The positions of the methyl and nitro groups on the benzoic acid ring dictate the final substitution pattern of the product. The synthesis of 3-Methyl-4-nitrobenzoic acid can be achieved through the oxidation of 2,4-dimethylnitrobenzene. patsnap.com
During the sulfonylation step, the reaction occurs regioselectively at the amino group. The amino group is a much stronger nucleophile than the carboxylate group or the aromatic ring, ensuring that the propane-1-sulfonyl chloride reacts exclusively at the desired position. The reaction conditions are generally mild enough to avoid any unwanted side reactions on the benzoic acid ring itself.
Exploration of Derivatives and Analogues of this compound
The core structure of this compound allows for various modifications to explore the structure-activity relationships of this class of compounds. These modifications can be broadly categorized into changes in the alkyl sulfonamide moiety and substitutions on the benzoic acid core.
Modification of the Alkyl Sulfonamide Moiety
The alkyl portion of the sulfonamide group, in this case, the propyl group, can be readily varied to synthesize a range of analogues. This is achieved by using different alkanesulfonyl chlorides in the sulfonylation step. For example, reacting 4-Amino-3-methylbenzoic acid with methanesulfonyl chloride or ethanesulfonyl chloride would yield the corresponding methyl and ethyl sulfonamide derivatives, respectively.
The length and branching of the alkyl chain can influence the physicochemical properties of the molecule, such as its lipophilicity and steric bulk. Studies on other sulfonamides have shown that variations in the alkyl substituent can have a significant impact on their biological activity. acs.orgresearchgate.net For instance, the hydrophobicity of the molecule generally increases with the length of the alkyl chain. acs.org
Table 2: Examples of Analogues with Modified Alkyl Sulfonamide Moieties
| Alkyl Sulfonyl Chloride | Resulting Analogue |
|---|---|
| Methanesulfonyl chloride | 3-Methyl-4-(methylsulfonamido)benzoic acid |
| Ethanesulfonyl chloride | 3-Methyl-4-(ethylsulfonamido)benzoic acid |
Substituent Effects on the Benzoic Acid Core
The electronic properties of the benzoic acid ring are influenced by the substituents attached to it. In this compound, the methyl group and the sulfonamide group both exert electronic effects that modulate the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Further modifications to the benzoic acid core, such as the introduction of additional substituents, could be explored to further tune the electronic and steric properties of the molecule. The position and nature of these substituents would have a predictable effect on the acidity and reactivity of the resulting analogues. openstax.orgfiveable.meyoutube.com
Table 3: Predicted Electronic Effects of Substituents on the Acidity of the Benzoic Acid Moiety
| Substituent | Position | Electronic Effect | Predicted Effect on Acidity |
|---|---|---|---|
| -CH₃ | 3 | Electron-donating (inductive) | Decrease |
Conjugation Strategies for Enhanced Molecular Probing
The chemical structure of this compound offers specific functional groups that can be exploited for conjugation to other molecules, thereby creating sophisticated molecular probes. The primary sites for such modifications are the carboxylic acid group and, to a lesser extent, the nitrogen atom of the sulfonamide group. These conjugation strategies are pivotal in transforming the core molecule into a tool for biological and chemical sensing, imaging, and diagnostics.
The carboxylic acid moiety is the most readily functionalized group for conjugation. A common and well-established strategy involves its activation to form a more reactive intermediate that can readily couple with nucleophiles, such as the primary amines found in proteins, peptides, and other biomolecules. A prevalent method is the formation of an N-hydroxysuccinimide (NHS) ester. organic-chemistry.orgnih.govtandfonline.comchemicalbook.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgnih.govlibretexts.org The resulting NHS ester is a stable intermediate that can be isolated and then reacted with an amine-containing molecule in a separate step, forming a stable amide bond. chemicalbook.compearson.comhepatochem.com
Another approach for activating the carboxylic acid is the use of reagents like triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine, which can also generate reactive esters suitable for conjugation. organic-chemistry.orgnih.govtandfonline.com These methods provide alternatives to carbodiimide-based couplings and can be advantageous in specific synthetic contexts. nih.gov
The following table outlines common coupling agents used for the activation of carboxylic acids for conjugation with amines:
| Coupling Agent | Description |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide (B86325) that facilitates the formation of amide bonds between carboxylic acids and primary amines. |
| Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent for amide and ester formation. The byproduct, dicyclohexylurea, is insoluble in most organic solvents. |
| N,N'-Diisopropylcarbodiimide (DIC) | Similar to DCC but the diisopropylurea byproduct is more soluble in organic solvents, which can simplify purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | A phosphonium-based coupling reagent that is effective for peptide synthesis and other amide bond formations. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | An aminium-based coupling reagent that is commonly used in solid-phase peptide synthesis. |
Beyond direct conjugation, the carboxylic acid can be modified to introduce a "bioorthogonal handle." sigmaaldrich.comnih.govlicorbio.com These are chemical functionalities that are inert under biological conditions but can react selectively with a specific partner. For instance, the carboxylic acid could be coupled to a molecule containing an azide (B81097) or an alkyne group. sigmaaldrich.com This would allow the resulting probe to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific labeling of target molecules in complex biological systems. sigmaaldrich.comnih.govlicorbio.com
While the sulfonamide N-H bond is generally less reactive than the carboxylic acid, it can potentially be functionalized under specific conditions, although this is less common for bioconjugation. Late-stage functionalization of sulfonamides is an emerging area of research and could offer alternative conjugation pathways. nih.govorganic-chemistry.orgnih.gov
The choice of conjugation strategy ultimately depends on the nature of the molecule to be attached (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule) and the intended application of the molecular probe. The versatility of the carboxylic acid group of this compound makes it a suitable scaffold for the development of a wide range of molecular probes for research and diagnostic purposes.
Advanced Structural Characterization and Spectroscopic Elucidation
High-Resolution Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
No published ¹H, ¹³C, or 2D NMR spectroscopic data for 3-Methyl-4-(propane-1-sulfonamido)benzoic acid could be located. This information is essential for confirming the molecular structure by detailing the chemical environment of each hydrogen and carbon atom.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Specific IR and Raman spectra, which would identify characteristic vibrational frequencies for the functional groups (e.g., carboxylic acid O-H, C=O; sulfonamide N-H, S=O), have not been documented for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
There is no available mass spectrometry data that would confirm the molecular weight of this compound or describe its characteristic fragmentation pattern upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum, which provides information about the electronic transitions within the molecule's chromophores, has not been reported in the searched literature.
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
No crystallographic data from single-crystal X-ray diffraction analysis is available. Such data would provide definitive proof of the three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing information.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
Detailed research findings and data tables concerning the intermolecular interactions and crystal packing of this compound are not available in the reviewed literature. An analysis of hydrogen bonding networks and other non-covalent interactions is contingent upon the determination of its crystal structure.
Polymorphism and Co-crystallization Studies
No studies on the polymorphism or co-crystallization of this compound have been identified in the public domain. Investigations into these phenomena would require systematic screening experiments under various crystallization conditions to identify different crystalline forms (polymorphs) or multi-component crystals (co-crystals).
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules. These methods are used to determine the molecule's stable conformations and predict its spectroscopic signatures.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of benzoic acid and sulfonamides, DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are commonly employed to achieve an optimized molecular structure.
Analysis of the electronic structure involves examining the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. For similar benzoic acid derivatives, studies have shown that HOMO is often localized over the substituted aromatic ring, while LUMO may be situated on other parts of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |
DFT calculations are also highly effective in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure. For instance, the calculated ¹H NMR chemical shifts for protons in specific environments, like the azomethine group in related Schiff base compounds, have shown good correlation with experimental values. Similarly, simulated IR spectra can help assign vibrational bands to specific functional groups within the molecule, such as the characteristic stretching frequencies of C=O, N-H, and S=O bonds in sulfonamides.
Molecules with rotatable bonds, such as the propanesulfonamido group in the target compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers. This analysis is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt, which in turn influences its biological activity and physical properties.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of the molecule and its interactions with biological targets.
Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of 3-Methyl-4-(propane-1-sulfonamido)benzoic acid in various environments, such as in solution. These simulations are valuable for exploring the conformational ensembles—the collection of different shapes the molecule adopts at a given temperature—and understanding its flexibility. MD simulations can also shed light on how the molecule's structure is influenced by its surroundings, which is critical for predicting its behavior in a biological system.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.
For compounds like this compound, docking studies can identify potential binding modes within the active site of a target protein. The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score" that estimates the binding affinity. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on similar sulfonamide derivatives have identified crucial hydrogen bond interactions with amino acid residues in the active site of target proteins.
Table 2: Illustrative Molecular Docking Results for a Sulfonamide Derivative (Note: This table represents typical data from a molecular docking study of a related compound, as specific results for this compound were not found.)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Docking Score | -7.47 | kcal/mol | Estimated binding affinity to the target protein |
| Glide Energy | -46.24 | kcal/mol | A component of the scoring function representing ligand-receptor interaction energy |
| Hydrogen Bonds | 2 | Count | Number of hydrogen bonds formed with active site residues |
| Interacting Residues | GLY 664, VAL 662 | - | Amino acids in the protein's active site involved in binding |
These computational approaches provide a detailed picture of the structural, electronic, and dynamic properties of this compound, guiding further experimental research and application development.
Referenced Compounds
| Compound Name |
|---|
| This compound |
| Sorafenib |
| Doxorubicin |
| Sulfamethoxazole |
| 4-(dimethylamino) benzaldehyde |
| Alanine |
| Phthalic anhydride (B1165640) |
| Cefuroxime |
| 3-Amino-4-methylbenzoic acid |
| 4-(Propane-2-sulfonamido)benzoic acid |
Computational Ligand-Target Interaction Studies (e.g., Molecular Docking)
Binding Energy Estimation and Ligand Efficiency Calculations
The interaction between a ligand and its protein target is fundamental to its biological activity. Computational methods allow for the estimation of binding energy, which quantifies the strength of this interaction. A lower binding energy typically indicates a more stable and favorable interaction.
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound in relation to its size. It is calculated by dividing the binding energy by the number of non-hydrogen atoms. This normalization helps in identifying smaller, more efficient molecules that can be developed into more potent drugs.
Table 1: Representative Ligand Efficiency Metrics
| Metric | Description | Typical Optimal Range |
| Ligand Efficiency (LE) | Binding energy per heavy atom | > 0.3 kcal/mol per heavy atom |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | 5-7 |
This table provides a general overview of key ligand efficiency metrics that would be applicable in the computational assessment of this compound.
Analysis of Protein-Ligand Interactions and Binding Sites
Understanding the specific interactions between a ligand and its binding site on a protein is crucial for rational drug design. Computational docking and molecular dynamics simulations are used to visualize and analyze these interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds.
For sulfonamide-containing compounds, the sulfonamide group is often involved in key hydrogen bonding interactions with the protein backbone or specific amino acid residues. The benzoic acid moiety can also participate in hydrogen bonding and pi-stacking interactions. In silico studies of sulfonamide-alkanamido thiazole-5-carboxylate derivatives have shown how darker colors in interaction diagrams can indicate stronger and more frequent ligand interactions with the protein. researchgate.net
The analysis of the binding site involves identifying the key amino acid residues that form the pocket where the ligand binds. The properties of these residues (e.g., hydrophobicity, charge) determine the types of interactions that can occur. For this compound, the methyl group and the propane (B168953) chain would likely be involved in hydrophobic interactions within the binding pocket.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Principles
Chemoinformatics and QSAR studies use computational and statistical methods to correlate the chemical structure of a compound with its biological activity or other properties.
Chemical Space Exploration and Diversity Profiling
Chemical space refers to the vast multidimensional space of all possible chemical compounds. Exploring this space helps in identifying novel structures with desired properties. The structural features of this compound, including its aromatic ring, sulfonamide linker, and carboxylic acid group, place it within a region of chemical space known for containing biologically active molecules.
Diversity profiling involves assessing the structural variety within a set of compounds. For a series of analogs of this compound, this would involve modifying the substitution patterns on the aromatic ring, altering the length of the alkyl chain on the sulfonamide, and replacing the benzoic acid with other acidic groups.
Development of Predictive Models for Molecular Properties relevant to chemical interactions
QSAR models are mathematical equations that relate the chemical structure of a molecule to a specific property. These models are developed using a training set of compounds with known properties and can then be used to predict the properties of new, untested compounds.
For sulfonamide drugs, QSAR models have been developed to predict thermodynamic properties such as the enthalpy of formation and Gibbs free energy. researchgate.net These models use various molecular descriptors that quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. The development of such models for a series of compounds including this compound could help in predicting their binding affinities and other relevant properties, thereby accelerating the discovery of new drug candidates.
Investigation of Molecular Recognition and Interactions
Principles of Sulfonamide-Target Interactions (General Mechanisms)
The interactions of sulfonamide-containing compounds with biological targets, particularly enzymes, are a cornerstone of medicinal chemistry. The mechanisms described below are general principles derived from the extensive study of sulfonamide drugs and provide a framework for understanding the potential interactions of 3-Methyl-4-(propane-1-sulfonamido)benzoic acid.
Role of the Sulfonamide and Benzoic Acid Moieties in Enzyme Binding
The specific chemical groups of this compound, the sulfonamide and benzoic acid moieties, are predicted to play distinct and crucial roles in its binding to target enzymes.
The sulfonamide moiety (–SO₂NH–) is central to the binding affinity of many sulfonamide-based inhibitors. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor. acs.orgnih.gov In the context of enzyme active sites, these groups can form strong, directional hydrogen bonds with amino acid residues, contributing significantly to the stability of the enzyme-inhibitor complex. For instance, in some enzymes, the sulfonamide group is known to coordinate with a metal ion, such as zinc, within the active site. nih.gov The geometry and electronic properties of the sulfonamide group are critical for these interactions.
The benzoic acid moiety provides the structural scaffold that orients the sulfonamide group for optimal interaction with the enzyme's active site. The aromatic ring itself can engage in non-covalent interactions such as van der Waals forces and hydrophobic interactions with nonpolar regions of the active site. youtube.com Furthermore, the carboxylic acid group (–COOH) of the benzoic acid is a key interaction point. It is ionizable and can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in the enzyme's binding pocket. nih.gov It can also act as both a hydrogen bond donor and acceptor. acs.org The presence and position of the methyl group on the benzene (B151609) ring can also influence binding by creating additional hydrophobic interactions or by sterically affecting the molecule's conformation.
| Functional Group | Potential Enzyme Interactions | Type of Interaction |
| Sulfonamide (-SO₂NH-) | Amino acid residues, metal cofactors | Hydrogen bonding, coordination bonds |
| Benzoic Acid (-C₆H₄COOH) | Amino acid residues (e.g., Arginine, Lysine) | Ionic bonding (salt bridge), hydrogen bonding |
| Benzene Ring | Hydrophobic pockets in the enzyme | Van der Waals forces, hydrophobic interactions |
| Methyl Group (-CH₃) | Nonpolar amino acid residues | Hydrophobic interactions |
Non-Covalent Interactions in Host-Guest Chemistry and Self-Assembly
Beyond enzymatic interactions, the structural features of this compound lend themselves to participation in host-guest chemistry and self-assembly, driven by a variety of non-covalent forces. These interactions are fundamental in supramolecular chemistry, where molecules are designed to form larger, organized structures.
Hydrogen Bonding Patterns and π-Stacking
Hydrogen bonding is a powerful directional force in the self-assembly of molecules containing sulfonamide and carboxylic acid groups. The sulfonamide group has both hydrogen bond donors (the N-H) and acceptors (the S=O oxygens), while the carboxylic acid group also possesses both donor (O-H) and acceptor (C=O) capabilities. nih.govmdpi.com This allows for the formation of robust and predictable hydrogen-bonding networks. For instance, carboxylic acids are well-known to form dimeric structures through pairs of hydrogen bonds. mdpi.com Similarly, sulfonamides can form hydrogen-bonded chains or more complex architectures. nih.gov The interplay of these groups in this compound could lead to the formation of well-ordered crystalline structures or supramolecular polymers.
π-stacking is another significant non-covalent interaction that influences the assembly of aromatic compounds. The benzene ring of the benzoic acid moiety can interact with the aromatic rings of adjacent molecules through π-π stacking. rsc.orgresearchgate.net These interactions, which arise from the electrostatic interaction between the electron-rich π-clouds of the aromatic rings, contribute to the stability of the assembled structure. The presence of substituents on the aromatic ring, such as the methyl and sulfonamido groups, can modulate the strength and geometry of these π-stacking interactions. rsc.org In some instances, a "di-aryl sulfonamide motif" can lead to intramolecular π-π stacking, influencing the molecule's conformation and its interactions with other molecules. nih.gov
Hydrophobic Interactions
Hydrophobic interactions are a major driving force for the association of nonpolar molecules or nonpolar regions of molecules in aqueous environments. nih.gov The propane (B168953) group attached to the sulfonamide and the methyl-substituted benzene ring of this compound are nonpolar and thus hydrophobic. In an aqueous solution, these hydrophobic regions will tend to associate with each other to minimize their contact with water molecules. This "hydrophobic effect" is crucial in processes such as protein folding and ligand binding. harvard.edu In the context of self-assembly, hydrophobic interactions can drive the aggregation of these molecules into larger structures, such as micelles or vesicles, where the hydrophobic parts are sequestered from the water, and the more polar sulfonamide and carboxylic acid groups are exposed to the aqueous environment. The addition of hydrophobic surface area to a molecule generally leads to a more favorable free energy of binding in protein-ligand interactions. nih.gov
| Interaction Type | Participating Moieties | Description |
| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Carboxylic Acid (-COOH) | Directional interactions between hydrogen atoms and electronegative atoms (O, N), leading to ordered structures. |
| π-Stacking | Benzene Ring | Non-covalent interaction between aromatic rings, contributing to the stability of stacked arrangements. |
| Hydrophobic Interactions | Propane Group (-C₃H₇), Methyl Group (-CH₃), Benzene Ring | Association of nonpolar groups in aqueous solution to minimize contact with water, driving aggregation and binding. |
Advanced Methodological Developments and Analytical Applications in Chemical Research
Novel Analytical Methods for Detection and Quantification (e.g., Electroanalytical Techniques)
The detection and quantification of specific organic compounds are foundational to advancements in chemical research. For sulfonamide-containing molecules like 3-Methyl-4-(propane-1-sulfonamido)benzoic acid, electroanalytical techniques offer a promising avenue for sensitive and selective analysis. While specific studies on this exact compound are not extensively documented, the electrochemical properties of the broader sulfonamide class have been well-explored, providing a strong basis for methodological development.
Voltammetric methods, such as cyclic voltammetry and square-wave voltammetry, are particularly suited for the analysis of sulfonamides. africaresearchconnects.com These techniques rely on the electrochemical oxidation or reduction of the analyte at an electrode surface. For instance, research has demonstrated the successful detection of various sulfonamide compounds using modified glassy carbon electrodes. scienceopen.com The modification of these electrodes with materials like carbon nanotubes or conductive polymers can significantly enhance sensitivity and lower detection limits. africaresearchconnects.comnih.gov
One study detailed the use of a poly(3-methylthiophene) coated glassy carbon electrode for the simultaneous detection of seven different sulfonamides. nih.gov Using square wave voltammetry, the electrode could achieve detection limits as low as 6.0 x 10⁻⁹ M for certain sulfonamides. nih.gov Another approach utilized carbon nanopowder paste electrodes, which showed superior sensitivity for sulfamethoxazole, achieving a detection limit of 0.12 micromolar. africaresearchconnects.com The operational principle involves applying a potential waveform to the working electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species. The choice of pH and supporting electrolyte is crucial; for example, a pH of 6.0 was found to be optimal for the electro-oxidation of sulfamethoxazole. africaresearchconnects.com These established methods for related sulfonamides suggest that a similar approach could be readily adapted for the precise quantification of this compound.
Table 1: Performance of a Carbon Nanopowder Paste Electrode for Sulfonamide Detection This table is representative of the performance of electroanalytical techniques for sulfonamide compounds, based on data for sulfamethoxazole.
| Parameter | Value | Reference |
| Analytical Technique | Square-Wave Voltammetry | africaresearchconnects.com |
| Working Electrode | Carbon Nanopowder Paste | africaresearchconnects.com |
| Optimal pH | 6.0 | africaresearchconnects.com |
| Applied Voltage | 0.93 V vs. Ag/AgCl | africaresearchconnects.com |
| Linear Range | 1 to 75 µM | africaresearchconnects.com |
| Limit of Detection | 0.12 µM | africaresearchconnects.com |
Application in Material Science (e.g., Area-Selective Atomic Layer Deposition Inhibition)
In the field of material science, particularly in the fabrication of next-generation nanoelectronics, area-selective atomic layer deposition (AS-ALD) is a critical bottom-up manufacturing technique. arradiance.comresearchgate.net This process allows for the deposition of thin films only on specific, desired areas of a substrate while preventing growth on others. The selectivity is often achieved by deactivating the non-growth areas using chemical inhibitors, such as self-assembled monolayers (SAMs) or, more recently, small molecule inhibitors (SMIs). arradiance.comrsc.org
SMIs are advantageous due to their rapid, vapor-phase application, which is compatible with high-volume manufacturing. arradiance.com The fundamental principle of an SMI is its ability to selectively adsorb to the non-growth surface and block the ALD precursor molecules from reacting with that surface. arradiance.comacs.org An effective SMI typically possesses a "head" group that anchors it to the non-growth surface and a "tail" group that forms a passivating layer, sterically hindering the ALD precursor. tue.nl
Carboxylic acids have emerged as a highly promising class of SMIs for inhibiting ALD on various metal and metal oxide surfaces. rsc.orgresearchgate.net The carboxylic acid group can act as a strong anchor to surfaces like copper oxide or aluminum oxide, while the rest of the molecule forms a blocking layer. rsc.org The effectiveness of the inhibition depends on factors like the packing density and size of the inhibitor molecule. tue.nlresearchgate.net
While direct application of this compound as an ALD inhibitor has not been specifically reported, its molecular structure is highly relevant to this application. It features a carboxylic acid group, which could serve as the anchoring head, and a substituted aromatic sulfonamide tail. This structure fits the profile of a potential SMI for achieving selective deposition. The tail's bulk and chemical nature would influence its packing density and ability to shield the surface from ALD precursors. Research on other carboxylic acid inhibitors like acetic acid and pivalic acid has demonstrated that molecular size and packing are key to performance, with bulkier molecules sometimes providing better steric shielding. tue.nlresearchgate.net Therefore, this compound represents a candidate for future investigation in the rational design of new SMIs for advanced AS-ALD processes.
Table 2: Key Molecular Features for Small Molecule Inhibitors in AS-ALD
| Feature | Function | Relevance of this compound |
| Anchor Group | Binds selectively to the non-growth surface. | Contains a carboxylic acid group, a known effective anchor for many metal oxide surfaces. rsc.org |
| Passivating Tail | Physically blocks ALD precursors from reaching the surface (steric shielding). | Possesses a methyl-propane-sulfonamido group, providing bulk to potentially block precursor access. |
| Vapor-Phase Delivery | Allows for integration into industrial ALD processes. | Feasibility would depend on the compound's thermal stability and vapor pressure. |
Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)
Chromatographic techniques are indispensable tools for the separation, purification, and analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for compounds like this compound, owing to its aromatic and functionalized nature.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing benzoic acid derivatives. helixchrom.comekb.eg In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and its solubility in a polar mobile phase. For this compound, a C18 column would be an appropriate choice. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like phosphoric acid or an additive like trifluoroacetic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with differing polarities. ekb.eg Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light.
Table 3: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives This table provides a representative set of parameters based on established methods for similar compounds.
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10mM TFA in water; B: 10 mM TFA in acetonitrile |
| Gradient | Isocratic (70:30, A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV, 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is another powerful technique, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. However, for non-volatile or thermally labile compounds like carboxylic acids and sulfonamides, derivatization is often necessary to increase their volatility and thermal stability. nih.govnih.gov The acidic proton of the carboxylic acid and the protons on the sulfonamide group can be replaced with less polar, more stable groups. Common derivatization strategies for sulfonamides include methylation using reagents like diazomethane (B1218177) or acylation with anhydrides such as pentafluoropropionic acid anhydride (B1165640). nih.gov Another approach involves derivatization with pentafluorobenzyl (PFB) bromide, which has been shown to be effective for the GC-MS analysis of sulfonamide drugs. nih.gov Once derivatized, the compound can be separated on a capillary column (e.g., a DB-5ms) and detected with high sensitivity and specificity by a mass spectrometer.
Table 4: General GC-MS Workflow for Sulfonamide Analysis
| Step | Description | Example Reagents | Reference |
| 1. Extraction | Isolate the analyte from the sample matrix. | Acetonitrile, Ethyl acetate | nih.gov |
| 2. Derivatization | Chemically modify the analyte to increase volatility. | Diazomethane, Pentafluoropropionic acid anhydride (PFPA), Pentafluorobenzyl bromide (PFB-Br) | nih.govnih.gov |
| 3. GC Separation | Separate the derivatized analyte on a capillary column based on boiling point and polarity. | Fused silica (B1680970) capillary column (e.g., DB-5ms) | nih.gov |
| 4. MS Detection | Ionize, separate, and detect the fragments to identify and quantify the analyte. | Mass Spectrometer (e.g., Quadrupole) | nih.govnih.gov |
Future Perspectives and Emerging Research Avenues
Design Principles for Novel Chemical Entities Based on the Sulfonamide-Benzoic Acid Scaffold
The design of new molecules centered on the sulfonamide-benzoic acid scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets and improving drug-like properties. The core structure, featuring a benzoic acid moiety linked to a sulfonamide group, offers multiple points for chemical modification to fine-tune biological activity and selectivity. nih.govnih.gov
A fundamental design principle involves leveraging the inherent chemical properties of the scaffold's functional groups. The sulfamoyl group (-SO₂NH₂) is a key pharmacophore known to act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes such as carbonic anhydrases. tandfonline.com The benzoic acid component provides an additional site for hydrogen bonding and can be critical for receptor engagement and influencing physicochemical properties like solubility. tandfonline.comnih.gov
Structure-Activity Relationship (SAR) studies are pivotal in guiding the design of these novel entities. These studies systematically alter the scaffold's substituents to map their effects on biological activity. For instance, research into a series of 3-sulfonamido benzoic acid derivatives as antagonists for the P2Y₁₄ receptor demonstrated that specific modifications led to a compound with an IC₅₀ of 5.6 nM, exhibiting significantly greater potency and superior pharmacokinetic properties compared to the initial lead compound. nih.gov
A widely used strategy is the "tail approach," which involves adding chemical groups to the aromatic part of the sulfonamide. tandfonline.com These "tails" are designed to create additional interactions with hydrophobic or hydrophilic pockets within the active site of a target protein, thereby enhancing binding affinity and isoform selectivity. tandfonline.com A notable example of this approach is SLC-0111, a ureidobenzene sulfonamide that entered clinical studies. tandfonline.com Furthermore, modular synthesis strategies are frequently employed, allowing for the flexible and efficient creation of large libraries of derivatives for screening. nih.govnih.gov This involves coupling various substituted sulfonyl chlorides with amino-benzoic acids, or vice versa, to explore a wide range of chemical diversity. nih.gov
| Design Principle | Description | Example Application | Outcome |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Guided Modification | Systematic alteration of substituents on the scaffold to determine their effect on biological activity. | Development of 3-sulfonamido benzoic acid derivatives as P2Y₁₄R antagonists. nih.gov | Identification of a potent antagonist (IC₅₀ = 5.6 nM) with improved druggability. nih.gov |
| "Tail" Approach | Addition of functional groups ("tails") to the aromatic sulfonamide moiety to enhance interactions with the target's active site. tandfonline.com | Design of SLC-0111 for carbonic anhydrase (CA) inhibition. tandfonline.com | High potency and selectivity for specific CA isoforms (CA IX and XII). tandfonline.com |
| Modular Synthesis | Flexible synthetic routes that allow for the easy combination of different building blocks to create a diverse library of compounds. nih.govnih.gov | Synthesis of 2-sulfonamidebenzamides. nih.gov | Efficient generation of a series of compounds for biological evaluation. nih.gov |
| Bioisosteric Replacement | Replacing a functional group (e.g., carboxylic acid) with another group that has similar physical or chemical properties to improve potency or pharmacokinetics. | Use of N-acyl sulfonamides as carboxylic acid isosteres. researchgate.net | Discovery of novel carbonic anhydrase inhibitors with varied selectivity profiles. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design
AI also enhances the processes of virtual screening and lead optimization. nih.gov Virtual screening uses computational models to rapidly assess large libraries of chemical compounds to identify those likely to bind to a specific target. mdpi.com In lead optimization, ML algorithms can suggest specific chemical modifications to a promising compound to systematically improve its potency, selectivity, and pharmacokinetic profile. nih.gov
| AI/ML Application | Description | Impact on Sulfonamide-Benzoic Acid Scaffold Development |
|---|---|---|
| Virtual Screening | Computational screening of large compound databases to identify potential hits. nih.gov | Rapidly identifies derivatives with a high likelihood of binding to a new biological target. |
| Property Prediction | ML models predict biological, chemical, and physical characteristics of compounds. worldpharmatoday.commdpi.com | Prioritizes the synthesis of derivatives with favorable activity and drug-like properties. |
| De Novo Drug Design | Generative AI algorithms create novel molecular structures with desired characteristics. nih.govstanford.edu | Designs new, previously unexplored sulfonamide-benzoic acid derivatives optimized for a specific target. |
| Lead Optimization | AI suggests iterative chemical modifications to improve the properties of a lead compound. nih.gov | Accelerates the refinement of promising hits into viable drug candidates. |
| Synthetic Route Planning | AI models predict and outline viable chemical synthesis pathways for novel compounds. stanford.edu | Ensures that AI-designed molecules are synthetically accessible in the lab. stanford.edu |
Exploration of Underexplored Chemical Space around Sulfonamide-Benzoic Acid Derivatives
The concept of "chemical space" encompasses all possible molecules that could theoretically be created. researchgate.net A vast portion of this space remains unsynthesized and unexplored, holding immense potential for the discovery of novel therapeutic agents. For the sulfonamide-benzoic acid scaffold, systematically exploring this uncharted territory is a key strategy for identifying next-generation compounds with unique biological activities.
One effective approach to exploring new chemical space is the creation and screening of diverse compound libraries. By employing modular synthesis techniques, researchers can generate hundreds or thousands of unique sulfonamide-benzoic acid derivatives by combining different chemical building blocks. nih.govresearchgate.net This allows for a broad survey of how different structural features impact biological function, potentially revealing compounds with novel mechanisms of action or improved selectivity. researchgate.net
The use of bioisosteres—substituents or groups with similar physical or chemical properties to another chemical group—is another powerful strategy. Replacing the well-understood carboxylic acid group of the benzoic acid moiety with a less common isostere, such as an N-acyl sulfonamide, can lead to compounds with significantly different biological profiles and intellectual property landscapes. researchgate.net Similarly, venturing beyond the conventional sulfonamide group to incorporate other, more neglected sulfur(VI) pharmacophores like sulfoximines or sulfonimidamides can unlock novel areas of chemical space with unique three-dimensional structures and properties. rsc.org
Computational tools are invaluable in guiding this exploration. Chemoinformatics techniques can be used to visualize the chemical space of known sulfonamide-benzoic acid derivatives, helping researchers to identify sparsely populated or completely unexplored regions. researchgate.net This analysis can inform the design of new libraries that are specifically targeted at filling these gaps, increasing the efficiency and novelty of the discovery process. The ultimate goal is to move beyond incremental modifications of existing drugs and to discover truly innovative molecules that can address unmet medical needs. nih.gov
| Exploration Strategy | Description | Potential Benefit |
|---|---|---|
| Diverse Library Synthesis | Creation of large, structurally varied collections of derivatives using modular chemistry. researchgate.net | Increases the probability of finding hits for new targets or with novel mechanisms of action. |
| Bioisosteric Replacement | Substituting key functional groups (e.g., carboxylic acid) with less common isosteres. researchgate.net | Can improve potency, selectivity, or pharmacokinetic properties; creates novel intellectual property. |
| Incorporation of Neglected Pharmacophores | Using underutilized chemical groups, such as novel sulfur(VI) moieties, in the scaffold design. rsc.org | Accesses new chemical matter with unique 3D geometries and interaction profiles. rsc.org |
| Computational Chemical Space Analysis | Using chemoinformatics to map existing compounds and identify unexplored regions. researchgate.net | Provides a rational basis for designing new libraries, making the exploration more targeted and efficient. |
Q & A
Q. What synthetic strategies are recommended for preparing 3-methyl-4-(propane-1-sulfonamido)benzoic acid?
- Methodological Answer : The synthesis of substituted benzoic acid derivatives often involves sequential functionalization of the benzene ring. For sulfonamide-containing analogs like this compound, a plausible route includes:
- Step 1 : Introduce the sulfonamide group via sulfonation of the precursor (e.g., 4-amino-3-methylbenzoic acid) using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Catalysts like FeCl₃ may enhance regioselectivity in analogous chlorination reactions .
- Validation : Confirm purity using HPLC or LC-MS (see analytical methods below) .
Q. How can the solubility and stability of this compound be assessed in aqueous and organic solvents?
- Methodological Answer : Conductometric studies (e.g., in water-methanol systems) are effective for evaluating solubility and stability:
- Procedure : Prepare binary solvent mixtures, measure conductivity changes, and correlate with compound concentration. This reveals aggregation behavior and ion dissociation trends .
- Advanced Analysis : Use dynamic light scattering (DLS) to monitor colloidal stability under varying pH and temperature.
Q. What analytical techniques are suitable for qualitative and quantitative analysis?
- Methodological Answer :
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Ideal for detecting trace impurities and confirming molecular weight. Creative Proteomics’ LC-MS platform employs reverse-phase C18 columns with methanol/water gradients and electrospray ionization (ESI) .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using HLB cartridges (60 mg, 3 cc) conditioned with methanol. This improves detection limits in complex matrices like wastewater .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-containing benzoic acid derivatives?
- Methodological Answer :
- Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, use HEK293 cells for receptor-binding studies and confirm results with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Meta-Analysis : Compare datasets using tools like Rosetta or Schrödinger’s computational suites to identify outliers or confounding factors (e.g., solvent effects on activity) .
Q. What in vitro pharmacological assays are recommended for evaluating enzyme inhibition or receptor modulation?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-FR-AMC for proteases) in buffer systems (pH 7.4, 37°C). Include controls for non-specific binding .
- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes. Validate with mutagenesis studies targeting residues identified in docking (e.g., catalytic triad of serine hydrolases) .
Q. How can retrosynthetic planning tools improve the efficiency of derivative synthesis?
- Methodological Answer :
- AI-Driven Platforms : Leverage databases like Reaxys or Pistachio to predict feasible routes. For example, input the target structure into Synthia or Chematica to prioritize reactions with high yields and low complexity .
- One-Step Optimization : Focus on reactions with minimal protecting group usage. For sulfonamides, direct coupling of sulfonyl chlorides to amines in DMF at 0–5°C reduces side products .
Q. What strategies enable comparative structure-activity relationship (SAR) studies with related analogs?
- Methodological Answer :
- Library Design : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length in the sulfonamide group). Use parallel synthesis techniques to accelerate production .
- Data Integration : Apply multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity. Tools like MOE or RDKit automate descriptor calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
